[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
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Overview
Description
[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate is a useful research compound. Its molecular formula is C43H51NO15 and its molecular weight is 821.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Conformation Analysis
The compound has been studied for its crystal structure and conformational properties. In one study, its structure was analyzed, revealing specific conformational aspects such as the boat and sofa conformations of its rings, as well as intramolecular hydrogen bonding interactions. This study contributes to the understanding of the structural properties of similar complex organic compounds (Lynch, Stamford, Magnus, & Davis, 1991).
Stereocontrolled Organic Synthesis
The compound and its derivatives have been used in stereocontrolled organic synthesis. For instance, it has been utilized in the synthesis of enantiomerically pure compounds, demonstrating its potential in creating specific stereoisomers for various applications in organic chemistry (Fleming & Lawrence, 1998).
Novel Nucleoside Analog Synthesis
Research has been conducted on synthesizing novel nucleoside analogs using the compound as a starting material. These studies are significant in medicinal chemistry, where nucleoside analogs are often used as antiviral or anticancer agents (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Development of Asymmetric Synthesis Methods
The compound has been used in developing new asymmetric synthesis methods. These methods are crucial for creating compounds with specific chirality, which is important in the development of pharmaceuticals and other biologically active substances (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).
Antimicrobial Compounds Synthesis
Studies have explored the synthesis of novel compounds with potential antimicrobial properties using this compound. The development of new antimicrobial agents is a crucial area of research in response to the growing problem of antibiotic resistance (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Mechanism of Action
Target of Action
Pepluanin A, a natural compound isolated from Euphorbia peplus L., primarily targets P-glycoprotein (Pgp) . Pgp is a membrane protein that confers cellular ability to resist lethal doses of certain cytotoxic drugs by pumping them to the outside .
Mode of Action
Pepluanin A interacts with Pgp and inhibits its function . It shows a very high activity for a jatrophane diterpene, outperforming Cyclosporin A by a factor of at least 2 in the inhibition of Pgp-mediated Daunomycin transport .
Biochemical Pathways
The inhibition of Pgp by Pepluanin A affects the efflux of cytotoxic drugs, thus enhancing their intracellular accumulation and cytotoxicity . This mechanism can potentially reverse multidrug resistance in cancer cells .
Result of Action
By inhibiting Pgp, Pepluanin A increases the intracellular accumulation of cytotoxic drugs, enhancing their cytotoxicity and potentially reversing multidrug resistance . This could improve the efficacy of chemotherapy in cancer patients with multidrug resistance .
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18-/t23-,32-,33-,34-,35+,36-,37+,38+,42+,43+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZRELSKRRBMR-CVXWSXDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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